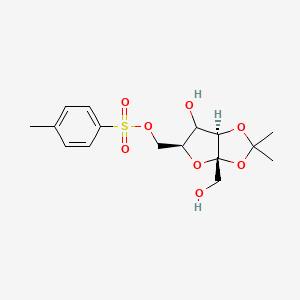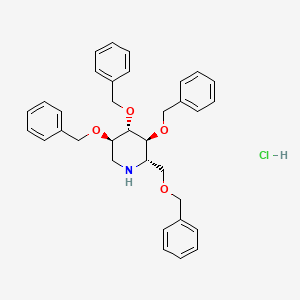
3',5'-Bis-O-(tert-butildimetilsilil)-2'-desoxiuridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is a chemically modified nucleoside analog. It is derived from 2’-deoxyuridine, a component of DNA, and is modified with tert-butyldimethylsilyl groups at the 3’ and 5’ positions. This compound is often used in synthetic chemistry and biochemical research due to its stability and unique properties.
Aplicaciones Científicas De Investigación
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a protected intermediate in the synthesis of nucleoside analogs.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent, particularly in the development of anti-HIV drugs.
Industry: Utilized in the production of modified nucleosides for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyuridine. The tert-butyldimethylsilyl groups are introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butyldimethylsilyl groups using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
Substitution: Nucleophilic substitution reactions at the 2’ position.
Oxidation and Reduction: Though less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: 2’-deoxyuridine.
Substitution: Various substituted 2’-deoxyuridine derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the nucleoside.
Mecanismo De Acción
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine involves its incorporation into DNA or RNA strands during synthesis. The tert-butyldimethylsilyl groups provide steric protection, preventing unwanted side reactions. Upon deprotection, the active nucleoside can participate in biochemical processes, such as DNA replication or repair. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is unique due to its dual protection at the 3’ and 5’ positions. Similar compounds include:
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a methyl group at the 5-position of the uracil ring.
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxycytidine: Contains a cytosine base instead of uracil.
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine: Contains an adenine base instead of uracil.
These compounds share the protective tert-butyldimethylsilyl groups but differ in their nucleobase components, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEAALKCPSPQCU-WOEZKJSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675706 |
Source


|
| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64911-18-8 |
Source


|
| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B1141114.png)
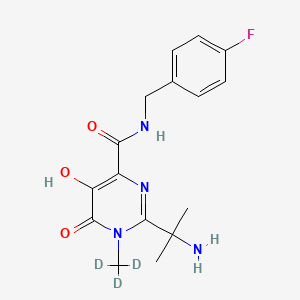
![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
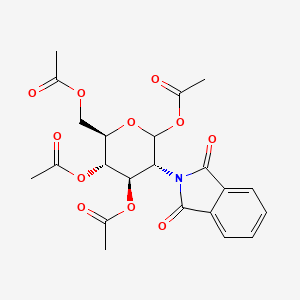
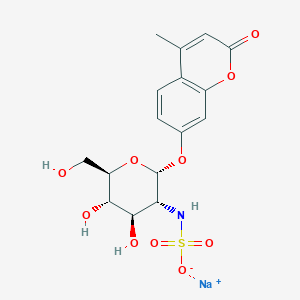
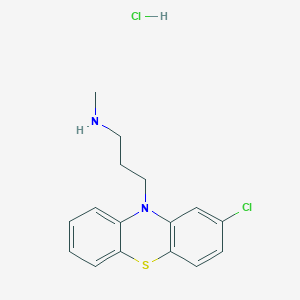
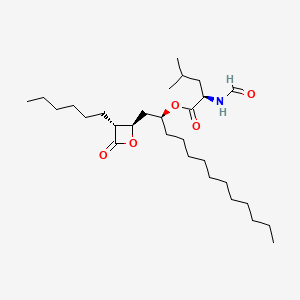
![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)
